4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline
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Overview
Description
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is a chemical compound that features a pyrrolidine ring attached to a propoxy group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline typically involves the reaction of 4-methyl-3-nitroaniline with 3-(pyrrolidin-1-yl)propyl bromide under basic conditions. The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aniline and pyrrolidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(pyrrolidin-1-yl)aniline: Similar structure but lacks the propoxy group.
3-Methoxy-1-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)-pyridin-4(1H)-one: Contains a pyridinone ring instead of an aniline moiety.
Uniqueness
4-Methyl-3-(3-(pyrrolidin-1-yl)propoxy)aniline is unique due to the presence of both the pyrrolidine and propoxy groups attached to the aniline ring. This structural combination provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methyl-3-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c1-12-5-6-13(15)11-14(12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI Key |
VFHOBJOOIWBXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCCN2CCCC2 |
Origin of Product |
United States |
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